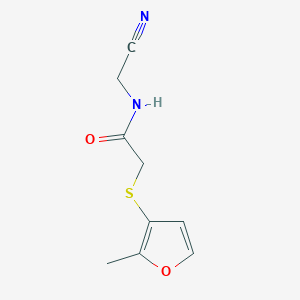![molecular formula C15H15ClN2O4S2 B2920641 methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034609-16-8](/img/structure/B2920641.png)
methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate is a chemical compound that has garnered attention in various scientific fields. The intricate structure of this compound comprises a pyridine ring fused with a thieno ring, a chlorinated hydrocarbon, and a sulfonyl phenyl group, attached to a carbamate moiety. This complexity endows it with unique properties, making it relevant in diverse areas of research.
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine, which involves the cyclization of appropriate precursors under controlled temperature and pressure conditions.
This intermediate is then subjected to sulfonation, introducing the sulfonyl group.
The final step involves reacting this sulfonyl derivative with methyl phenyl carbamate under basic conditions to form the target compound.
Industrial Production Methods:
In an industrial setting, the production of this compound involves large-scale batch reactors.
Optimizing reaction conditions, such as temperature, pressure, and catalyst use, ensures high yields and purity of the product.
Post-reaction purification techniques, including crystallization and chromatography, are employed to attain the desired compound quality.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions primarily at the sulfur atom of the sulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: Electrophilic aromatic substitution on the phenyl ring is common, facilitated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and catalytic acids are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is effective.
Substitution: Conditions often include halogenated reagents and strong acids or bases to drive the substitution reactions.
Major Products:
Oxidation typically yields sulfoxides and sulfones.
Reduction produces various hydrogenated derivatives.
Substitution reactions result in a wide array of functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate has notable applications:
Chemistry: It serves as a reagent in organic synthesis, aiding the construction of complex molecular architectures.
Biology: This compound exhibits potential biological activity, including enzyme inhibition, making it a candidate for studying biochemical pathways.
Medicine: Due to its biological properties, it is explored in drug design and pharmacological studies, particularly in the development of novel therapeutic agents.
Industry: Its stability and reactivity make it suitable for use in materials science, including the development of new polymers and materials with specialized properties.
Mecanismo De Acción
Mechanism of Effects: The compound exerts its effects through interactions with specific molecular targets, typically enzymes or receptors.
Molecular Targets and Pathways: The sulfonyl group is a key functional unit, often interacting with protein targets through sulfonamide linkages, altering enzymatic activity and disrupting biological pathways.
Comparación Con Compuestos Similares
Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate stands out due to its unique structural attributes and the presence of both a sulfonyl and a carbamate group. Similar compounds include:
Methyl 4-((2-chloropyridin-3-yl)sulfonyl)carbamate
Ethyl 4-((2-chlorothienyl)sulfonyl)phenylcarbamate
Methyl 4-((2-fluoropyridin-3-yl)sulfonyl)phenylcarbamate
Each of these compounds shares some structural features but lacks the same combination of functional groups, making this compound unique in its reactivity and application potential.
That should cover a detailed exploration of this fascinating compound. Want me to dive deeper into any specific section?
Propiedades
IUPAC Name |
methyl N-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-22-15(19)17-11-2-4-12(5-3-11)24(20,21)18-7-6-13-10(9-18)8-14(16)23-13/h2-5,8H,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSCQJHGMXLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2920560.png)

![4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2920565.png)

![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)

![N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2920571.png)



![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)

![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)
